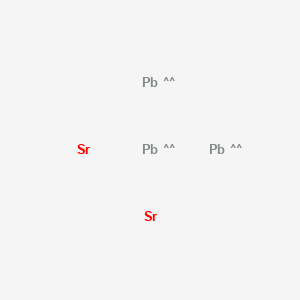
Lead--strontium (3/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead–strontium (3/2) is a compound that combines lead and strontium in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lead–strontium (3/2) can be achieved through several synthetic routes. One common method involves the solid-state reaction of lead oxide (PbO) and strontium oxide (SrO) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The reaction can be represented as follows: [ \text{3PbO} + \text{2SrO} \rightarrow \text{Pb}_3\text{Sr}_2\text{O}_5 ]
Industrial Production Methods
In industrial settings, the production of lead–strontium (3/2) may involve more advanced techniques such as sol-gel processes, precipitation from solution, and combustion synthesis. These methods allow for better control over the particle size and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lead–strontium (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states.
Substitution: Lead and strontium atoms can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen (for oxidation), hydrogen or carbon monoxide (for reduction), and various metal salts (for substitution). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead dioxide (PbO2) and strontium oxide (SrO), while reduction may yield elemental lead and strontium.
Aplicaciones Científicas De Investigación
Lead–strontium (3/2) has several scientific research applications:
Materials Science: It is used in the development of advanced ceramics and electronic materials due to its unique electrical and thermal properties.
Chemistry: The compound is studied for its reactivity and potential use as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialized glass and other materials with specific optical properties.
Mecanismo De Acción
The mechanism by which lead–strontium (3/2) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The pathways involved may include changes in ion transport, redox reactions, and alterations in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Lead–calcium (3/2): Similar in structure but with calcium instead of strontium.
Lead–barium (3/2): Similar but with barium.
Strontium–titanium (3/2): A compound with strontium and titanium.
Uniqueness
Lead–strontium (3/2) is unique due to its specific combination of lead and strontium, which imparts distinct electrical, thermal, and chemical properties. This makes it particularly valuable in applications where these properties are essential.
Propiedades
Número CAS |
80509-25-7 |
|---|---|
Fórmula molecular |
Pb3Sr2 |
Peso molecular |
8.0e+02 g/mol |
InChI |
InChI=1S/3Pb.2Sr |
Clave InChI |
QBNRJCDHEGHKPA-UHFFFAOYSA-N |
SMILES canónico |
[Sr].[Sr].[Pb].[Pb].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


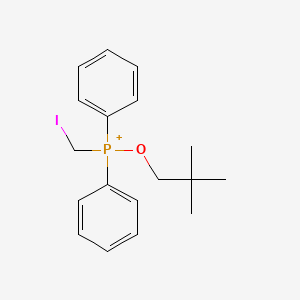
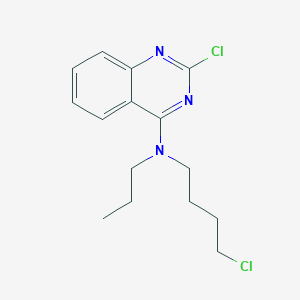



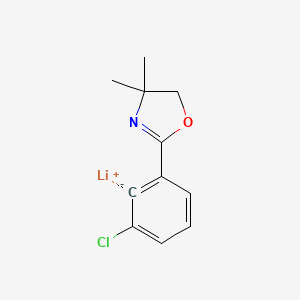


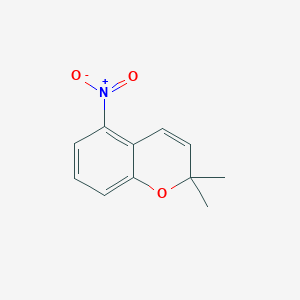
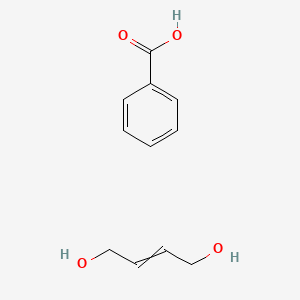
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
